molecular formula C11H16N2O3 B15338629 1-[3-(Boc-amino)-1-pyrrolyl]ethanone

1-[3-(Boc-amino)-1-pyrrolyl]ethanone

Cat. No.: B15338629
M. Wt: 224.26 g/mol
InChI Key: IABYDTZHJGLRJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Boc-amino)-1-pyrrolyl]ethanone typically involves the protection of the amino group in pyrrole with a tert-butoxycarbonyl (Boc) group. This is followed by the acetylation of the pyrrole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Boc-amino)-1-pyrrolyl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce the free amine.

Scientific Research Applications

1-[3-(Boc-amino)-1-pyrrolyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Boc-amino)-1-pyrrolyl]ethanone involves its role as a protected amine. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and protein binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Boc-amino)-1-pyrrolyl]ethanone is unique due to its specific structure, which combines the Boc-protected amine with an acetylated pyrrole ring. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

tert-butyl N-(1-acetylpyrrol-3-yl)carbamate

InChI

InChI=1S/C11H16N2O3/c1-8(14)13-6-5-9(7-13)12-10(15)16-11(2,3)4/h5-7H,1-4H3,(H,12,15)

InChI Key

IABYDTZHJGLRJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC(=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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